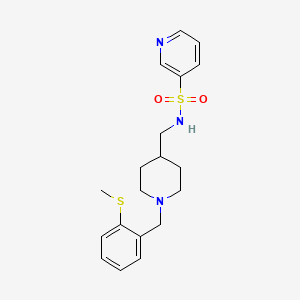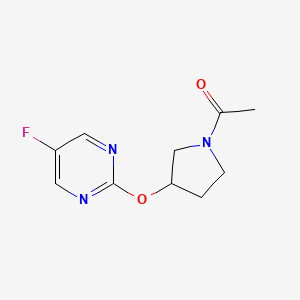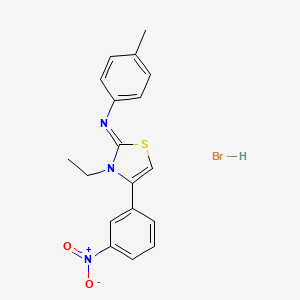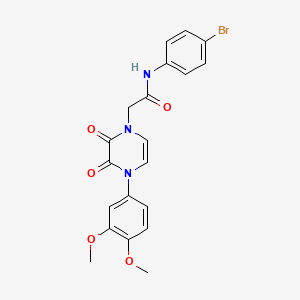
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound comprises a piperidine ring, a benzyl group substituted with a methylthio group, and a pyridine sulfonamide moiety. Each segment of this molecule contributes to its distinctive properties and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is synthesized through a multi-step process.
Formation of the Piperidine Ring: : Starting with commercially available piperidine, the ring is substituted at the 4-position through a nucleophilic substitution reaction, incorporating a benzyl group.
Benzyl Group Modification: : The benzyl group is functionalized with a methylthio group using a thiolation reaction, typically involving methylthiol and a suitable catalyst under mild conditions.
Sulfonamide Formation: : The pyridine sulfonamide segment is introduced through a sulfonation reaction, where the piperidine intermediate reacts with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow chemistry to enhance reaction efficiency and yield. This approach allows for precise control over reaction parameters, leading to better scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides and sulfones under oxidative conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions can target the sulfonamide group or the pyridine ring using agents like lithium aluminium hydride or hydrogen gas with palladium catalyst.
Substitution: : N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminium hydride, palladium on carbon with hydrogen gas.
Substitution: : Sodium hydride, various alkyl halides.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amino derivatives, deoxygenated products.
Substitution: : Alkylated benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in various catalytic systems due to its ability to stabilize transition metals.
Biology
Enzyme Inhibition: : Acts as a potential inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: : Explored as a candidate for drug development, particularly in targeting specific pathways due to its unique structural features.
Industry
Material Science: : Used in the development of specialty materials with desired chemical properties.
Mécanisme D'action
The mechanism by which N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide exerts its effects depends on the context of its application. In enzymatic inhibition, for instance, the compound interacts with the active site of the enzyme, disrupting its normal function. The specific molecular targets and pathways involved vary, but typically include interactions with amino acid residues in the active site, leading to altered enzyme activity.
Comparaison Avec Des Composés Similaires
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can be compared to other piperidine-based sulfonamides.
N-(4-(benzyl)piperidin-1-yl)methanesulfonamide: : Lacks the methylthio group, which may reduce its activity in certain applications.
N-(pyridin-3-ylmethyl)piperidin-4-ylmethanesulfonamide: : Contains a different pyridine substitution pattern, potentially leading to varied biological activities.
By highlighting these comparisons, the uniqueness of this compound can be appreciated in terms of its specific substitutions and resultant chemical properties.
Propriétés
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-25-19-7-3-2-5-17(19)15-22-11-8-16(9-12-22)13-21-26(23,24)18-6-4-10-20-14-18/h2-7,10,14,16,21H,8-9,11-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBLKJXEMKABSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-isopropyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2990137.png)
![1-(2-((4-Fluorobenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2990138.png)

![N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2990141.png)
![7-Prop-2-enoyl-3,7-diazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2990144.png)

![2-(4-methoxyphenyl)-3-(4-nitrophenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2990146.png)
![2-(2-Pyridinyl)-4-(trifluoromethyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2990148.png)

![2-(1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-1-oxopropan-2-yl)-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2990152.png)

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)
